3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . The process begins with the preparation of the imidazole ring, which can be achieved through various methods, including the Van Leusen imidazole synthesis and the Debus-Radziszewski imidazole synthesis . These methods often involve the use of reagents such as ammonium acetate, aldehydes, and ketones under specific reaction conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely . The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes and receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazole derivatives, such as 1-methylimidazole, 2-methylimidazole, and benzimidazole . These compounds share the imidazole ring structure but differ in their substituents and overall molecular architecture .
Uniqueness: What sets 3-[(4-fluorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity . The presence of the fluorophenyl and imidazolylpropyl groups enhances its ability to interact with a wide range of biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O2/c1-15-16(2)31-19-20(26-22(31)29(15)11-4-10-28-12-9-25-14-28)27(3)23(33)30(21(19)32)13-17-5-7-18(24)8-6-17/h5-9,12,14H,4,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKBQFHMSJMNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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